molecular formula C12H9F3O2 B096917 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione CAS No. 18931-64-1

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione

Cat. No.: B096917
CAS No.: 18931-64-1
M. Wt: 242.19 g/mol
InChI Key: CSOPVKUECMSWBR-VOTSOKGWSA-N
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Description

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione is an organic compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol . This compound is characterized by the presence of trifluoromethyl and phenyl groups, making it a valuable intermediate in various chemical reactions and applications.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .

Comparison with Similar Compounds

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-phenyl-2-propanol: This compound also contains a trifluoromethyl group and a phenyl group but differs in its functional groups and reactivity.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Similar in structure but with different chemical properties and applications.

    1,1,1-Trifluoro-4-phenyl-2-butanone: Another related compound with distinct reactivity and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and application potential.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOPVKUECMSWBR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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